3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine
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Overview
Description
3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine: is a complex organic compound characterized by its unique structure, which includes a pyridine ring linked to a tetrahydrodibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine typically involves multiple steps:
Formation of the Tetrahydrodibenzo[b,d]furan Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran structure.
Functionalization: The dibenzofuran core is then functionalized to introduce the hydroxyl group at the 2-position, typically through electrophilic aromatic substitution reactions.
Linking to Pyridine: The hydroxyl group is then reacted with a pyridine derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, the compound shows potential as a lead compound in drug discovery, particularly for targeting neurological disorders and certain types of cancer. Its ability to interact with specific receptors and enzymes makes it a valuable candidate for therapeutic development.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine
- 4-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine
- 3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]quinoline
Uniqueness
Compared to similar compounds, 3-[(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors or probes in scientific research.
Properties
Molecular Formula |
C18H17NO2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C18H17NO2/c1-2-6-17-15(5-1)16-10-14(7-8-18(16)21-17)20-12-13-4-3-9-19-11-13/h3-4,7-11H,1-2,5-6,12H2 |
InChI Key |
WYKKUDSMUHOVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC4=CN=CC=C4 |
Origin of Product |
United States |
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